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Compound of Interest

Compound Name: 3'-Methylacetanilide

Cat. No.: B1675878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Methylacetanilide (N-(3-methylphenyl)acetamide), a compound of interest in pharmaceutical

research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular

structure and chemical properties. This document also outlines the experimental protocols for

acquiring such spectra and visualizes the logical workflow of spectroscopic analysis for

structural elucidation.

Spectroscopic Data Summary
The structural characterization of 3'-Methylacetanilide is robustly supported by a combination

of spectroscopic techniques. The data presented herein has been compiled from various

spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3'-
Methylacetanilide.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 Singlet 1H Ar-H

~7.2 Doublet 1H Ar-H

~7.1 Triplet 1H Ar-H

~6.9 Doublet 1H Ar-H

2.3 Singlet 3H Ar-CH₃

2.1 Singlet 3H COCH₃

~7.8 Singlet (broad) 1H N-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~169.0 C=O

~138.8 Ar-C

~138.6 Ar-C

~128.8 Ar-CH

~125.0 Ar-CH

~121.0 Ar-CH

~117.5 Ar-CH

~24.4 COCH₃

~21.5 Ar-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3290 Strong, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2920 Medium Aliphatic C-H Stretch

~1660 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1480, 1440 Medium Aromatic C=C Stretch

~780 Strong C-H Out-of-plane Bend

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of 3'-Methylacetanilide.

m/z Relative Intensity (%) Assignment

149 ~40 [M]⁺ (Molecular Ion)

107 100 [M - C₂H₂O]⁺

77 ~20 [C₆H₅]⁺

Experimental Protocols
The following sections describe standardized methodologies for obtaining the spectroscopic

data presented above for a solid organic compound like 3'-Methylacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3'-Methylacetanilide is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz

spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a pulse

angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For a typical sample

concentration, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,

typically with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) is

usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

employed to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method: A small amount of solid 3'-Methylacetanilide
powder is placed directly onto the diamond crystal of an ATR accessory. A pressure arm is

applied to ensure good contact between the sample and the crystal. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the

ion source.

Ionization and Analysis: The gaseous sample molecules are bombarded with a beam of

electrons, typically with an energy of 70 eV, causing ionization and fragmentation. The resulting

positively charged ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each

ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

methods used for the structural elucidation of 3'-Methylacetanilide.
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Spectroscopic Analysis Workflow for 3'-Methylacetanilide
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Caption: Workflow of Spectroscopic Structure Elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 3'-Methylacetanilide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675878#spectroscopic-data-of-3-methylacetanilide-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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